molecular formula C19H22N2O2 B368112 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-53-0

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No.: B368112
CAS No.: 887348-53-0
M. Wt: 310.4g/mol
InChI Key: JGGVVSAATUGEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a novel synthetic compound designed for research purposes, featuring a benzimidazole core—a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities . This compound is intended for investigational use in early-stage pharmacological screening and is strictly for Research Use Only ; it is not approved for human or veterinary diagnostic or therapeutic use. The benzimidazole nucleus is isosteric with naturally occurring purines, allowing its derivatives to interact with various enzymatic targets and biological systems . Researchers are exploring similar 2-substituted benzimidazole analogs for diverse applications, including as potential antimicrobial and anticancer agents . In antimicrobial research, such compounds may exhibit activity against various bacterial and fungal strains, with efficacy often influenced by the nature and position of substituents on the core structure . In oncology research, benzimidazole-based compounds are investigated for their ability to inhibit cancer cell proliferation through versatile mechanisms. These include acting as DNA-binding or alkylating agents, inhibiting tubulin polymerization to disrupt cell division, and targeting specific enzyme pathways such as kinase inhibition . The specific mechanism of action and research value of this compound are subjects of ongoing investigation, and researchers are encouraged to determine its profile and potency in their specific experimental models.

Properties

IUPAC Name

1-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-18(22)19-20-16-9-4-5-10-17(16)21(19)11-12-23-15-8-6-7-14(2)13-15/h4-10,13,18,22H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGVVSAATUGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Carbonyl Equivalents

The Phillips-Ladenburg method remains foundational. o-Phenylenediamine reacts with a carbonyl source under acidic conditions. For the target compound, propionaldehyde serves as the carbonyl precursor for the propan-1-ol side chain.

Typical Procedure :

  • o-Phenylenediamine (1.0 equiv) and propionaldehyde (1.1 equiv) are heated in glacial acetic acid at 80–90°C for 6–8 hours.

  • The intermediate dihydrobenzimidazole is oxidized using MnO₂ or DDQ to yield the benzimidazole core.

Challenges :

  • Regioselectivity: Ensuring substitution at the 2-position requires careful stoichiometry.

  • Byproducts: Over-oxidation or dimerization may occur, necessitating chromatographic purification.

Introduction of the 2-(3-Methylphenoxy)ethyl Group

Alkylation of the Benzimidazole Nitrogen

The 1-position nitrogen is alkylated using 2-(3-methylphenoxy)ethyl bromide.

Optimized Conditions :

  • Base : Potassium carbonate (2.5 equiv) in DMF at 60°C for 12 hours.

  • Solvent : Anhydrous DMF to prevent hydrolysis.

  • Yield : ~65–70% after recrystallization from ethanol/water.

Side Reactions :

  • Dialkylation at both benzimidazole nitrogens.

  • Ether cleavage under basic conditions. Mitigated by using milder bases like cesium carbonate.

Functionalization of the 2-Position with Propan-1-ol

Nucleophilic Substitution

A halogenated intermediate (e.g., 2-chlorobenzimidazole) reacts with propan-1-ol under Mitsunobu conditions.

Procedure :

  • 2-Chloro-1-{2-(3-methylphenoxy)ethyl}benzimidazole (1.0 equiv), propan-1-ol (3.0 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF at 0°C to room temperature.

  • Yield : ~55–60%.

Reduction of a Ketone Intermediate

Alternative route via reduction of a propan-1-one group:

  • Introduce a propanoyl group via Friedel-Crafts acylation, followed by reduction with NaBH₄ or LiAlH₄.

Example :

  • Propanoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane at 0°C.

  • Reduction with NaBH₄ in methanol affords the alcohol.

Purification and Polymorph Control

Crystallization Techniques

  • Anti-solvent precipitation : Adding methyl tert-butyl ether to a dichloromethane/methanol solution induces crystallization.

  • Seeding : Introducing crystalline form-2 seeds (from analogous compounds) ensures polymorphic purity.

Spray Drying for Amorphous Forms

  • Dissolve the crude product in methanol/dichloromethane (1:1), spray dry at 55–60°C under reduced pressure.

  • Particle size : D(0.1) = 0.76 µm, D(0.5) = 5.41 µm, D(0.9) = 50.40 µm.

Characterization and Analytical Data

Key Spectroscopic Features :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.10 (m, 8H, aromatic), 4.50 (t, J = 6.8 Hz, 2H, OCH₂), 3.85 (t, J = 6.8 Hz, 2H, NCH₂), 2.30 (s, 3H, CH₃), 1.80–1.60 (m, 3H, CH₂CH₂OH).

  • PXRD : Peaks at 2θ = 5.7°, 9.1°, 17.2° (crystalline form-M).

Thermal Analysis :

  • DSC : Endotherm at 158°C (melting point of crystalline form-2).

Scalability and Industrial Considerations

Solvent Recycling

  • Dichloromethane/methanol mixtures are distilled and reused, reducing costs.

Process Intensification

  • Agitated thin-film drying (ATFD) : Enhances solvent removal efficiency for amorphous dispersions .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The 3-methylphenoxy group can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups, or other electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

Research indicates that 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol exhibits antimicrobial and anticancer properties . Studies have shown that this compound can inhibit the growth of various pathogens and cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that the compound has significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the 3-methylphenoxy group enhances its lipophilicity, potentially increasing its bioactivity.

Anticancer Activity

The compound has been evaluated for its anticancer effects, showing promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction.

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Medicine

The therapeutic potential of this compound is being explored in the context of treating infections and various cancers. Its mechanism of action involves interaction with specific molecular targets, leading to disruptions in cellular processes that are exploited for therapeutic benefits.

Case Study: Anticancer Mechanism

A study conducted by Nacher-Luis et al. (2024) revealed that similar benzimidazole derivatives induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells, confirming the induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for formulating various products in the chemical industry.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzimidazole Position) Key Data
1-{1-[2-(3-Methylphenoxy)ethyl]-...propan-1-ol C19H22N2O2 310.4 N1: 2-(3-methylphenoxy)ethyl; C2: propan-1-ol CAS: 912896-08-3
1-{1-[2-(2-Chlorophenoxy)ethyl]-...propan-1-ol C18H19ClN2O2 330.8 N1: 2-(2-chlorophenoxy)ethyl; C2: propan-1-ol CAS: 887348-38-1
1-(3-benzyl-2-imino-...propan-2-ol (Compound 21) C23H22N3O3 404.4 N1: 3-benzyl; C2: 2-methoxyphenoxy LCMS: m/z=404 [M+H]+
1-(2-imino-3-methyl-...propan-2-ol (Compound 25) C17H18N3O2 312.3 N1: 3-methyl; C2: p-tolyloxy LCMS: m/z=312 [M+H]+

Key Observations:

  • Electron Effects: The 3-methylphenoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing 2-chlorophenoxy group in its chloro analog . This difference may influence binding affinity in biological systems.
  • Molecular Weight : The target compound (310.4 g/mol) is lighter than Compound 21 (404.4 g/mol) but comparable to Compound 25 (312.3 g/mol), suggesting similar pharmacokinetic profiles .
  • Solubility: The hydroxyl group in propan-1-ol enhances hydrophilicity compared to analogs with carbamate or imino groups (e.g., compounds) .

Stability and Reactivity

  • The hydroxyl group in propan-1-ol may increase susceptibility to oxidation compared to methyl or chloro substituents.
  • The 3-methylphenoxy group’s steric hindrance could reduce metabolic degradation compared to smaller substituents (e.g., methyl in Compound 25) .

Biological Activity

1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, a compound belonging to the benzimidazole class, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The structural formula of this compound can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 887348-53-0
  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol

Antimicrobial Properties

Research indicates that compounds in the benzimidazole family often exhibit antimicrobial properties. A study evaluating various benzimidazole derivatives showed that this compound demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were found to be lower than those of standard antibiotics, indicating a promising antimicrobial profile.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a series of experiments involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 to 25 µM, suggesting that it may inhibit cancer cell proliferation effectively .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G2/M phase
A54912Inhibition of mitochondrial respiration

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzimidazole moiety is known for its role in inhibiting various enzymes and receptors, which can disrupt critical cellular processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Receptor Interaction : It may also modulate signaling pathways associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of pathogens. The results revealed that the compound not only inhibited growth but also exhibited bactericidal properties at higher concentrations. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings.

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves coupling benzimidazole precursors with substituted phenoxyethyl groups. A general approach includes:

  • Step 1: Preparation of 2-acetylbenzimidazole via condensation of o-phenylenediamine with acetylating agents under acidic conditions .
  • Step 2: Functionalization of the benzimidazole core with a 3-methylphenoxyethyl group using nucleophilic substitution or Mitsunobu reactions. Ethanol/water mixtures with NaOH catalysis are common for similar benzimidazole derivatives, though solvent polarity and base strength (e.g., 10% NaOH vs. piperidine) significantly impact yields .
  • Optimization Tips:
    • Use high-purity aldehydes to minimize side reactions.
    • Adjust reaction time (6–12 hours) and temperature (reflux vs. room temperature) based on intermediate stability.
    • Employ column chromatography or recrystallization (aqueous ethanol) for purification .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm, propanol -OH at δ 1.5–2.5 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O) and quaternary carbons in the benzimidazole core .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=N in benzimidazole ~1600 cm⁻¹) .
  • Elemental Analysis (EA): Validate empirical formula compliance (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can molecular docking studies elucidate the structure-activity relationship (SAR) of this benzimidazole derivative?

Methodological Answer:

  • Target Selection: Prioritize receptors linked to benzimidazole bioactivity (e.g., kinases, DNA topoisomerases) based on structural homology .
  • Docking Workflow:
    • Prepare the ligand (target compound) by optimizing 3D geometry (e.g., Gaussian09 with B3LYP/6-31G* basis set).
    • Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on hydrogen bonding (e.g., propanol -OH with active-site residues) and π-π stacking (benzimidazole with aromatic pockets) .
  • Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Advanced: What strategies resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

  • Purity Assessment:
    • Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (>98% purity required for reliable bioassays) .
  • Experimental Variability:
    • Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in antitumor activity may arise from MTT vs. SRB assay protocols .
  • Data Normalization:
    • Report results relative to positive controls (e.g., doxorubicin for cytotoxicity) and adjust for batch-to-batch compound variability .

Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC .
  • Key Findings for Storage:
    • Acidic Conditions (pH <3): Rapid hydrolysis of the benzimidazole ring; store in neutral buffers.
    • Light Sensitivity: UV-Vis spectroscopy shows λmax shifts under UV exposure; use amber vials .
    • Long-Term Stability: -20°C in anhydrous DMSO or ethanol preserves integrity for >6 months .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (dust/vapor).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Procedures: For ingestion/inhalation, administer activated charcoal and seek immediate medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.